Nordeoxycholic acid

Description

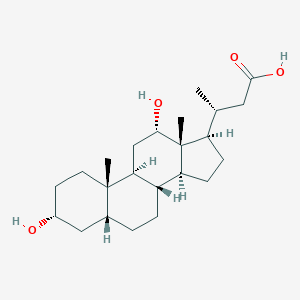

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQOCVIINWCFA-AHFDLSHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53608-86-9 | |

| Record name | 23-Nordeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ursodeoxycholic Acid by the Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut microbiota plays a pivotal role in human health and disease, in part through its profound influence on bile acid metabolism. While the liver synthesizes primary bile acids, the intestinal microbiota is responsible for a vast array of biotransformations, leading to a diverse pool of secondary bile acids with potent signaling properties. This guide focuses on the microbial synthesis of Ursodeoxycholic Acid (UDCA), a therapeutically important secondary bile acid. It is important to note that while the term "nordeoxycholic acid" was specified, a direct microbial synthesis pathway for this molecule is not well-documented in the scientific literature. "this compound" can refer to molecules like 24-nor-ursodeoxycholic acid (nor-UDCA), a side-chain shortened derivative of UDCA, which is primarily studied for its therapeutic effects and hepatic metabolism rather than its direct synthesis by gut bacteria[1]. Therefore, this guide will detail the established synthesis pathway of UDCA, a critical precursor and closely related compound.

UDCA is a hydrophilic bile acid that constitutes a small fraction of the human bile acid pool but has significant therapeutic applications in cholestatic liver diseases[2]. Its synthesis is a key example of the metabolic interplay between the host and its gut symbionts.

The Microbial Synthesis Pathway of Ursodeoxycholic Acid

The primary pathway for the synthesis of UDCA by the gut microbiota involves the epimerization of the 7-hydroxyl group of the primary bile acid, chenodeoxycholic acid (CDCA)[3][4]. This biotransformation is a two-step process catalyzed by two distinct bacterial enzymes: 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH)[5].

Step 1: Oxidation of Chenodeoxycholic Acid (CDCA)

The first step is the oxidation of the 7α-hydroxyl group of CDCA to a 7-keto group, forming the intermediate 7-ketolithocholic acid (7-oxo-LCA). This reaction is catalyzed by the enzyme 7α-HSDH.

Step 2: Reduction of 7-ketolithocholic acid (7-oxo-LCA)

The second step involves the reduction of the 7-keto group of 7-oxo-LCA to a 7β-hydroxyl group, resulting in the formation of UDCA. This reaction is catalyzed by the enzyme 7β-HSDH.

The overall pathway can be visualized as follows:

Key Enzymes and Bacterial Species

The production of UDCA is dependent on the presence of gut bacteria that express 7α-HSDH and 7β-HSDH. Several bacterial species have been identified as key players in this process.

| Enzyme | Bacterial Species | Phylum | Reference |

| 7α-HSDH | Bacteroides spp. | Bacteroidetes | |

| Clostridium spp. | Firmicutes | ||

| Eubacterium spp. | Firmicutes | ||

| Escherichia spp. | Proteobacteria | ||

| 7β-HSDH | Ruminococcus gnavus | Firmicutes | |

| Clostridium baratii | Firmicutes | ||

| Collinsella aerofaciens | Actinobacteria |

Some bacteria, like Ruminococcus gnavus, possess both 7α- and 7β-HSDH activities and can independently convert CDCA to UDCA. In other cases, the conversion may be a result of the synergistic action of different bacterial species, one expressing 7α-HSDH and another expressing 7β-HSDH.

Quantitative Data on UDCA Synthesis

Quantitative data on the in vivo synthesis rates of UDCA by the gut microbiota are not extensively documented and can vary significantly between individuals based on their gut microbiome composition and diet. However, in vitro studies provide insights into the efficiency of this biotransformation. For instance, studies with isolated bacterial strains have demonstrated high conversion rates. Ruminococcus gnavus N53, when cultured with 1 mM 7-oxo-lithocholic acid, showed a growth-dependent conversion rate of 90–100% to UDCA.

| Substrate | Product | Bacterial Strain | Conversion Rate | Reference |

| 7-oxo-lithocholic acid (1 mM) | UDCA | Ruminococcus gnavus N53 | 90-100% | |

| Chenodeoxycholic acid | UDCA | Engineered E. coli expressing 7α-HSDH and 7β-HSDH | High (qualitative) |

Experimental Protocols

Studying the microbial synthesis of UDCA involves a combination of microbiological, biochemical, and analytical techniques.

In Vitro Bacterial Fermentation

Objective: To assess the ability of a specific bacterial strain or a mixed fecal microbial community to produce UDCA from CDCA.

Methodology:

-

Bacterial Culture: Anaerobically culture the target bacterium or a fecal slurry from a healthy donor in a suitable growth medium (e.g., Gifu Anaerobic Medium, GAM).

-

Substrate Addition: Supplement the culture medium with a known concentration of CDCA (e.g., 100 µM).

-

Incubation: Incubate the cultures under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

-

Sample Collection: At various time points, collect aliquots of the culture for bile acid analysis.

-

Bile Acid Extraction: Extract bile acids from the culture supernatant using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analysis: Analyze the extracted bile acids using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify CDCA, 7-oxo-LCA, and UDCA.

Enzyme Activity Assays

Objective: To measure the activity of 7α-HSDH and 7β-HSDH in bacterial lysates or purified enzymes.

Methodology:

-

Enzyme Preparation: Prepare cell-free extracts from the bacterium of interest or use purified recombinant enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the substrate (CDCA for 7α-HSDH or 7-oxo-LCA for 7β-HSDH), a cofactor (NAD⁺/NADH or NADP⁺/NADPH), and the enzyme preparation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

-

Monitoring: Monitor the reaction progress by measuring the change in absorbance of the cofactor at 340 nm (for NAD(P)H formation or consumption) using a spectrophotometer.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance.

Signaling Pathways and Therapeutic Implications

UDCA produced by the gut microbiota can influence host physiology through various signaling pathways. Unlike many other bile acids, UDCA is a weak agonist for the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. However, UDCA can indirectly modulate FXR signaling by altering the overall bile acid pool composition.

The microbial production of UDCA is of significant interest for drug development. Strategies to enhance the gut microbial populations capable of UDCA synthesis could offer novel therapeutic avenues for conditions like non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.

Conclusion

The synthesis of ursodeoxycholic acid by the gut microbiota is a well-characterized pathway that highlights the intricate metabolic capabilities of our intestinal symbionts. Understanding the bacteria, enzymes, and regulatory mechanisms involved in this process is crucial for researchers and drug development professionals. While the direct microbial synthesis of "this compound" remains to be elucidated, the study of the UDCA pathway provides a solid foundation for exploring the broader landscape of microbial bile acid modifications and their therapeutic potential. Future research may yet uncover novel pathways for the synthesis of other modified bile acids, further expanding our understanding of the gut microbiome's role in health and disease.

References

- 1. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Nordeoxycholic Acid in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordeoxycholic acid (nor-DCA) is a C23 analogue of the secondary bile acid deoxycholic acid (DCA). While less abundant than its C24 counterpart, nor-DCA is emerging as a molecule of interest due to its distinct biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of nor-DCA's biological functions in humans, with a focus on its synthesis, metabolism, and interactions with key bile acid-activated receptors. This document is intended for researchers, scientists, and drug development professionals, and includes detailed experimental protocols, quantitative data for related bile acids, and visualizations of relevant signaling pathways.

Introduction

Bile acids are increasingly recognized as important signaling molecules that regulate a wide range of metabolic processes beyond their classical role in lipid digestion. This compound (nor-DCA), a C23 bile acid, is a structural analogue of deoxycholic acid, differing by a single methylene (B1212753) group in its side chain. This seemingly minor structural modification leads to significant alterations in its metabolic fate and biological activity, positioning nor-DCA as a unique modulator of bile acid signaling pathways. This guide will delve into the known biological functions of nor-DCA in humans, providing a technical resource for the scientific community.

Synthesis and Metabolism of this compound

Synthesis

This compound is not a primary bile acid synthesized in the human liver. Its formation is attributed to the metabolic activities of the gut microbiota. The primary pathway for nor-DCA synthesis is believed to be the bacterial side-chain shortening of deoxycholic acid (DCA)[1]. An alternative, though less prominent, pathway involves the 7α-dehydroxylation of norcholic acid by intestinal bacteria.

A laboratory synthesis of this compound has been described, providing a source of this compound for research purposes. The synthesis involves a one-carbon degradation of the side chain of deoxycholic acid[2].

In Vitro Metabolism

The metabolism of this compound has been investigated using in vitro systems with enzyme-enriched liver subcellular fractions from human, mouse, and rat sources. These studies have identified several key metabolic pathways for nor-DCA, including:

-

Hydroxylation

-

Oxidation

-

Epimerization

-

Sulfation

-

Glucuronidation

The primary metabolites of nor-DCA are hydroxylated, oxidized, epimerized, sulfated, and glucuronidated forms of the parent molecule.

Biological Functions and Receptor Interactions

The biological activities of this compound are primarily mediated through its interaction with two key bile acid-activated receptors: the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.

Farnesoid X Receptor (FXR) Antagonism

Table 1: FXR Antagonist Activity of Various Bile Acids

| Compound | Antagonist Activity (IC50) | Reference |

| Guggulsterone | 15-17 µM | [4] |

| Tauro-β-muricholic Acid | 40 µM | [3] |

| Tauro-α-muricholic acid | 28 µM |

Note: IC50 values for nor-DCA are not currently available in the literature.

TGR5 Agonism

This compound is expected to be an agonist of TGR5. The agonistic activity of various bile acids on TGR5 has been characterized, with the following rank order of potency: lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).

Table 2: TGR5 Agonist Activity of Various Bile Acids

| Compound | Agonist Activity (EC50) | Reference |

| Lithocholic acid (LCA) | 0.53 µM | |

| Deoxycholic acid (DCA) | 1.01 µM | |

| Chenodeoxycholic acid (CDCA) | 4.43 µM | |

| Cholic acid (CA) | 7.72 µM | |

| Taurolithocholic acid (TLCA) | 0.33 µM |

Note: EC50 values for nor-DCA are not currently available in the literature.

Signaling Pathways

The modulation of FXR and TGR5 by this compound would initiate downstream signaling cascades that influence gene expression and cellular function.

FXR Signaling Pathway

As an antagonist of FXR, nor-DCA would inhibit the canonical FXR signaling pathway. FXR is a nuclear receptor that, upon activation by agonist bile acids, forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis and transport, such as the small heterodimer partner (SHP) and the bile salt export pump (BSEP). By antagonizing FXR, nor-DCA would prevent these downstream effects.

FXR Signaling Pathway Modulation by nor-DCA

TGR5 Signaling Pathway

As a TGR5 agonist, nor-DCA would activate this G protein-coupled receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

TGR5 Signaling Pathway Activation by nor-DCA

Experimental Protocols

Synthesis of this compound

A detailed protocol for the one-carbon degradation of the side chain of deoxycholic acid to synthesize this compound can be found in the work by Schteingart and Hofmann (1988). The general workflow is as follows:

Synthesis of nor-DCA from DCA

Materials:

-

Deoxycholic acid

-

Formic acid

-

Sodium nitrite (B80452)

-

Trifluoroacetic anhydride (B1165640)

-

Trifluoroacetic acid

-

Sodium hydroxide

-

Standard laboratory glassware and equipment

Procedure:

-

Formylation: Treat deoxycholic acid with formic acid to obtain the formylated derivative.

-

Beckmann Rearrangement: React the formylated bile acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This "second order" Beckmann rearrangement yields the 24-nor-23-nitrile.

-

Hydrolysis: Subject the nitrile to alkaline hydrolysis to yield this compound.

-

Purification: Purify the final product using standard techniques such as crystallization or chromatography.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a structurally similar but chromatographically distinct bile acid)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing HLMs, phosphate buffer, and the NADPH regenerating system. Pre-incubate the mixture at 37°C.

-

Reaction Initiation: Add this compound to the pre-warmed reaction mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the terminated reactions to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

FXR Antagonist Reporter Gene Assay

This protocol outlines a cell-based reporter gene assay to assess the FXR antagonist activity of this compound.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for human FXR and RXR

-

FXR-responsive reporter plasmid (e.g., containing multiple FXREs driving luciferase expression)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase)

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound

-

FXR agonist (e.g., GW4064 or CDCA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and control plasmids using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of an FXR agonist (e.g., EC80 concentration). Include appropriate controls (vehicle, agonist alone).

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

TGR5 Agonist cAMP Assay

This protocol describes a method to measure the TGR5 agonist activity of this compound by quantifying intracellular cAMP levels.

Materials:

-

CHO-K1 cells (or other suitable cell line) stably expressing human TGR5

-

Cell culture medium and reagents

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed the TGR5-expressing cells in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a known TGR5 agonist as a positive control (e.g., lithocholic acid).

-

Incubation: Incubate the cells for a short period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the EC50 value.

Potential Therapeutic Applications

The unique pharmacological profile of this compound as a potential FXR antagonist and TGR5 agonist suggests several therapeutic possibilities, although these are largely speculative at this stage and require further investigation.

-

Cholestatic Liver Diseases: By antagonizing FXR, nor-DCA may increase bile acid synthesis and flow, which could be beneficial in certain cholestatic conditions.

-

Metabolic Disorders: TGR5 activation is known to improve glucose homeostasis and increase energy expenditure. As a TGR5 agonist, nor-DCA could have therapeutic potential in type 2 diabetes and obesity.

-

Inflammatory Conditions: TGR5 activation has anti-inflammatory effects, suggesting a possible role for nor-DCA in inflammatory bowel disease and other inflammatory disorders.

Conclusion and Future Directions

This compound is a C23 bile acid with distinct metabolic and signaling properties compared to its C24 homologue, deoxycholic acid. While current research suggests it functions as an FXR antagonist and a TGR5 agonist, a significant knowledge gap remains, particularly concerning quantitative data on its receptor interactions and its precise physiological roles in humans. Future research should focus on:

-

Quantitative Characterization: Determining the binding affinities (IC50) of nor-DCA for FXR and its activation potencies (EC50) for TGR5.

-

In Vivo Studies: Investigating the effects of nor-DCA in animal models of cholestatic liver disease, metabolic disorders, and inflammatory conditions.

-

Human Studies: Quantifying the levels of nor-DCA in human populations and correlating these with various physiological and pathological states.

A deeper understanding of the biological functions of this compound will be crucial for evaluating its potential as a therapeutic agent and for unraveling the complex signaling network of bile acids in human health and disease.

References

Metabolic Fate of Nordeoxycholic Acid in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordeoxycholic acid (nor-DCA), a C23 analogue of deoxycholic acid, is a hydrophobic bile acid that has garnered significant attention due to its potential therapeutic effects and inherent toxicity. Understanding its metabolic fate within the liver is crucial for elucidating its mechanism of action and assessing its safety profile. This technical guide provides a comprehensive overview of the hepatic transport, metabolism, and toxicological implications of nor-DCA. Detailed experimental protocols and signaling pathways are presented to facilitate further research in this area.

Introduction

Bile acids are integral signaling molecules and play a critical role in lipid digestion and absorption. Their homeostasis is tightly regulated, and disruptions can lead to various liver diseases. This compound (nor-DCA) is a side-chain-shortened bile acid that exhibits unique metabolic characteristics compared to its C24 counterparts. While showing promise in certain cholestatic conditions, its hydrophobicity raises concerns about potential hepatotoxicity. This guide delves into the intricate processes governing the hepatic disposition of nor-DCA.

Hepatic Transport of this compound

The entry of bile acids into hepatocytes is a critical first step in their metabolism. Unlike many conventional bile acids, the hepatic uptake of nor-DCA is not predominantly mediated by the major solute carrier transporters.

Key Findings:

-

Limited Role of Major Uptake Transporters: Studies have shown that nor-DCA is not a significant substrate for the major hepatic uptake transporters, including organic anion transporting polypeptides OATP1B1, OATP1B3, OATP2B1, and the sodium taurocholate cotransporting polypeptide (NTCP).

-

Passive Diffusion: The transport of nor-DCA across the hepatocyte membrane is thought to occur primarily through passive diffusion, a process driven by its concentration gradient and lipophilic nature.

-

Potential Role of Other Transporters: Some evidence from rodent studies suggests the involvement of other transporters, such as Oatp1a4, in the hepatic uptake of nor-DCA. However, their relevance in humans remains to be fully elucidated.

Experimental Workflow: In Vitro Hepatic Uptake Assay

The following workflow outlines a common method to assess the contribution of specific transporters to the hepatic uptake of a compound like nor-DCA.

Experimental workflow for assessing transporter-mediated hepatic uptake.

Hepatic Metabolism of this compound

Once inside the hepatocyte, nor-DCA undergoes phase I and phase II metabolic transformations to increase its water solubility and facilitate its elimination. A key feature of nor-DCA metabolism is its inefficient conjugation with amino acids.

Phase I Metabolism

Phase I metabolism of nor-DCA primarily involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. In mice, CYP3A11 has been identified as a key enzyme in the detoxification of nor-DCA.[1][2] Overexpression of CYP3A11 can mitigate the toxic effects of nor-DCA.[1][2]

Phase II Metabolism: Conjugation

Phase II metabolism is the primary route for the detoxification and elimination of nor-DCA.

-

Inefficient Amidation: Unlike most endogenous bile acids, nor-DCA is a poor substrate for conjugation with taurine (B1682933) or glycine.[3] This resistance to amidation is a defining characteristic of its metabolism.

-

Sulfation: Sulfation, the addition of a sulfonate group catalyzed by sulfotransferases (SULTs), is another important pathway in nor-DCA metabolism.

Data Presentation: Comparative Metabolism of Bile Acids

While specific kinetic parameters for nor-DCA are not extensively documented, the following table provides a comparative overview of the metabolic pathways for nor-DCA and other relevant bile acids, including known kinetic data for the latter to provide context.

| Bile Acid | Primary Metabolic Pathways in the Liver | Key Enzymes Involved | Apparent Km (µM) | Vmax (pmol/min/mg protein) |

| This compound (nor-DCA) | Glucuronidation, Sulfation, Hydroxylation | UGTs, SULTs, CYPs (e.g., CYP3A11 in mice) | Data not available | Data not available |

| Deoxycholic Acid (DCA) | Taurine & Glycine Conjugation, Hydroxylation | BACS, BACT, CYP3A4 | N/A | N/A |

| Chenodeoxycholic Acid (CDCA) | Taurine & Glycine Conjugation, Glucuronidation | BACS, BACT, UGT2B7 | 15 (for UGT2B7) | 160 (for UGT2B7) |

| Ursodeoxycholic Acid (UDCA) | Taurine & Glycine Conjugation | BACS, BACT | N/A | N/A |

Data for CDCA glucuronidation by UGT2B7 is provided for comparative purposes. BACS: Bile acid-CoA synthetase; BACT: Bile acid-CoA:amino acid N-acyltransferase.

Metabolic Pathway of this compound in Hepatocytes

The following diagram illustrates the primary metabolic routes of nor-DCA within a hepatocyte.

Hepatic metabolism of this compound.

Hepatotoxicity of this compound

The accumulation of hydrophobic bile acids, such as nor-DCA, in the liver can lead to cellular injury.

Mechanisms of nor-DCA-induced Hepatotoxicity:

-

Endoplasmic Reticulum (ER) Stress: Nor-DCA has been shown to induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.

-

Inflammation: Nor-DCA can trigger a pro-inflammatory response in the liver, characterized by the upregulation of inflammatory cytokines.

-

Autophagy Suppression: This bile acid can suppress autophagy, a cellular process essential for the removal of damaged organelles and proteins, further contributing to cellular stress and injury.

Signaling Pathway: Nor-DCA Induced Hepatotoxicity

The diagram below outlines the signaling cascade initiated by nor-DCA leading to hepatocyte injury.

Signaling pathway of nor-DCA-induced hepatotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of nor-DCA metabolism in the liver.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

Objective: To determine the rate of nor-DCA glucuronidation by human liver microsomes.

Materials:

-

Human liver microsomes (HLMs)

-

This compound (nor-DCA)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of nor-DCA in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), MgCl₂ (final concentration 5 mM), and Tris-HCl buffer.

-

Add varying concentrations of nor-DCA to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA (final concentration 2 mM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant for the formation of nor-DCA-glucuronide using a validated LC-MS/MS method.

Hepatocyte Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of nor-DCA on cultured hepatocytes.

Materials:

-

Primary human hepatocytes or HepG2/HepaRG cells

-

Cell culture medium

-

This compound (nor-DCA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Seed hepatocytes in a 96-well plate and allow them to attach and form a monolayer.

-

Treat the cells with various concentrations of nor-DCA for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, remove the medium containing nor-DCA.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Conclusion

The metabolic fate of this compound in the liver is complex and distinct from that of conventional bile acids. Its inefficient amidation and reliance on glucuronidation and sulfation for detoxification, coupled with its potential for passive diffusion into hepatocytes, contribute to its unique pharmacological and toxicological profile. The inherent hydrophobicity of nor-DCA can lead to significant hepatotoxicity through the induction of ER stress, inflammation, and suppression of autophagy. Further research, particularly in generating quantitative kinetic data for its metabolic pathways, is essential for a complete understanding of its disposition and for the safe development of nor-DCA-based therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to explore these critical areas.

References

Nordeoxycholic Acid and the Farnesoid X Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. While the interactions of primary and major secondary bile acids with FXR are well-documented, the activities of structurally modified bile acids, such as nordeoxycholic acid (nor-DCA), are less defined yet of significant interest for therapeutic development. This compound, a C23 analogue of deoxycholic acid, possesses a shortened carboxylic acid side chain, a modification known to influence receptor interaction. This technical guide provides a comprehensive overview of the known and hypothesized interactions between this compound and FXR. It synthesizes available data on related compounds, details relevant experimental protocols for characterization, and visualizes the core signaling pathways and experimental workflows. Due to a lack of direct quantitative data for nor-DCA in the public domain, this guide leverages structure-activity relationship principles to infer its potential as a modulator of FXR.

Introduction to the Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR; NR1H4) is a ligand-activated transcription factor that functions as the body's primary sensor for bile acids.[1] FXR is highly expressed in tissues central to bile acid metabolism, including the liver, intestine, and kidneys.[2] Upon activation by endogenous bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2]

The activation of FXR initiates a cascade of events that are crucial for metabolic regulation:

-

Feedback Inhibition of Bile Acid Synthesis: FXR activation is a key step in the negative feedback loop that controls bile acid production. It transcriptionally represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This repression is mediated through two primary mechanisms: the induction of the Small Heterodimer Partner (SHP) in the liver and the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine.[1]

-

Regulation of Bile Acid Transport: FXR governs the expression of several transporters responsible for the enterohepatic circulation of bile acids. It stimulates the expression of the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/β), which are involved in the efflux of bile acids from hepatocytes.

This compound: A Structural Perspective

This compound (nor-DCA) is a C23 derivative of the secondary bile acid, deoxycholic acid (DCA). The defining structural feature of nor-DCA is the loss of one carbon from the pentanoic acid side chain, resulting in a butanoic acid side chain. This seemingly minor modification can have a significant impact on the molecule's interaction with the FXR ligand-binding domain (LBD).

Studies on the structure-activity relationship of various bile acids and their derivatives have shown that the length and flexibility of the side chain are important determinants of FXR activation. Research indicates that shortening the steroid side chain of bile acids can lead to a decrease in their ability to activate FXR. Therefore, it is hypothesized that nor-DCA may act as a weaker agonist or potentially as a partial agonist/antagonist of FXR compared to its C24 parent compound, DCA.

Quantitative Data on FXR Ligands

| Ligand | Type | Receptor | Assay Type | Potency (EC50/IC50) |

| Chenodeoxycholic Acid (CDCA) | Endogenous Agonist | Human FXR | Reporter Assay | ~10-50 µM |

| Deoxycholic Acid (DCA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |

| Lithocholic Acid (LCA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |

| Cholic Acid (CA) | Endogenous Agonist | Human FXR | Reporter Assay | Weaker than CDCA |

| Ursodeoxycholic Acid (UDCA) | Endogenous Modulator | Human FXR | Reporter Assay | Very weak agonist/antagonist |

| Obeticholic Acid (OCA) | Synthetic Agonist | Human FXR | Reporter Assay | ~99 nM |

| GW4064 | Synthetic Agonist | Human FXR | Coactivator Recruitment | ~30 nM |

| Guggulsterone | Natural Antagonist | Human FXR | Reporter Assay | IC50 ~15-17 µM |

This table is a compilation of data from multiple sources and assay conditions may vary.

FXR Signaling Pathway

The activation of FXR by an agonist ligand initiates a well-defined signaling cascade. The binding of the ligand to the FXR ligand-binding domain (LBD) induces a conformational change that stabilizes the active form of the receptor. This conformational shift leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. The activated FXR then forms a heterodimer with RXR, and this complex binds to FXREs on the DNA to regulate the transcription of target genes.

Two of the most critical downstream effects of FXR activation are the induction of SHP and FGF19, both of which play a central role in the negative feedback regulation of bile acid synthesis by ultimately suppressing the expression of the CYP7A1 gene.

Experimental Protocols for Assessing FXR Interaction

To empirically determine the interaction of this compound with FXR, a series of established biochemical and cell-based assays would be employed. The two most common and informative methods are the FXR reporter gene assay and the co-activator recruitment assay.

FXR Reporter Gene Assay

This cell-based assay is designed to measure the ability of a test compound to functionally activate or inhibit FXR-mediated gene transcription.

Principle: Cells, typically a human embryonic kidney cell line (HEK293T) or a human liver cancer cell line (HepG2), are co-transfected with two plasmids. The first plasmid expresses the human FXR protein, and the second contains a reporter gene, such as luciferase, under the transcriptional control of a promoter containing multiple copies of an FXRE. If a test compound activates FXR, the resulting FXR/RXR heterodimer binds to the FXREs and drives the expression of the luciferase gene. The amount of light produced upon the addition of a substrate is proportional to the level of FXR activation. For screening potential antagonists, the assay is performed in the presence of a known FXR agonist, and a reduction in the luminescent signal indicates inhibition.

Detailed Protocol:

-

Cell Culture & Seeding:

-

Culture HEK293T or HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 30,000-50,000 cells per well and incubate for 18-24 hours.

-

-

Transfection:

-

Prepare a transfection mixture containing the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase or β-galactosidase for normalization of transfection efficiency) using a suitable transfection reagent.

-

Add the transfection mixture to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds (e.g., CDCA as a positive agonist control, GW4064 as a potent agonist control, and a vehicle control like DMSO).

-

Replace the cell culture medium with fresh medium containing the test compounds. For antagonist testing, co-treat with a known agonist at its EC80 concentration.

-

Incubate the cells for an additional 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Remove the medium and lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer. If a normalization plasmid was used, perform the corresponding assay.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the internal control signal.

-

Plot the normalized data against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

TR-FRET Co-activator Recruitment Assay

This biochemical assay provides a direct measure of the binding of a co-activator peptide to the FXR ligand-binding domain (LBD) in the presence of a test compound. It is a powerful tool for identifying direct agonists and antagonists.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. In this assay, a recombinant, tagged FXR-LBD (e.g., GST-tagged) is mixed with a biotinylated peptide corresponding to the LXXLL motif of a known co-activator, such as SRC-1. A fluorescent donor molecule (e.g., a terbium-labeled anti-GST antibody) is targeted to the FXR-LBD, and a fluorescent acceptor molecule (e.g., streptavidin-conjugated XL665) is targeted to the co-activator peptide. When an agonist compound binds to the FXR-LBD, it induces a conformational change that promotes the binding of the co-activator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur, which is measured as a specific fluorescent signal. Antagonists will disrupt this interaction and lead to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Dilute the recombinant GST-tagged FXR-LBD, the biotinylated SRC-1 peptide, the Tb-anti-GST antibody (donor), and the Streptavidin-XL665 (acceptor) to their final working concentrations in an appropriate assay buffer.

-

-

Assay Plate Setup:

-

In a 384-well low-volume black plate, add the test compound (this compound) across a range of concentrations.

-

Include wells for vehicle (DMSO), a positive control agonist (e.g., CDCA or GW4064), and a negative control (no ligand).

-

-

Incubation:

-

Add the prepared mixture of FXR-LBD, SRC-1 peptide, donor antibody, and acceptor to all wells of the assay plate.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

-

Signal Detection:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, typically with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal to the donor signal.

-

Plot the signal ratio against the compound concentration and fit the data to a dose-response curve to determine EC50 or IC50 values.

-

Conclusion

While direct experimental evidence for the interaction of this compound with the farnesoid X receptor is currently limited, its structural similarity to the known FXR agonist deoxycholic acid, combined with established structure-activity relationships for bile acids, suggests that it is a likely modulator of FXR activity. The shortening of its side chain implies that it may be a weaker agonist than DCA, or potentially exhibit partial agonist or antagonist properties. The experimental protocols detailed in this guide provide a clear roadmap for the empirical characterization of nor-DCA's interaction with FXR. Such studies are essential for a deeper understanding of the therapeutic potential of this and other structurally modified bile acids in the context of metabolic and cholestatic diseases.

References

Nordeoxycholic Acid in Human Serum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nordeoxycholic acid (NDCA), a C23 derivative of deoxycholic acid, is a bile acid whose physiological presence and concentration in human serum are subjects of conflicting reports in scientific literature. While some sources suggest it is an endogenous human metabolite with sex-dependent concentration differences, other metabolic profiling studies indicate it is primarily found in mice and not readily detectable in human plasma. This guide provides a comprehensive overview of the current, albeit contradictory, data on NDCA in human serum. It details established methodologies for its quantification, explores its potential signaling pathways based on known bile acid biology, and presents the conflicting evidence regarding its physiological concentrations.

Physiological Concentrations of this compound in Serum: A Point of Contention

The concentration of this compound in the serum of healthy humans is not well-established, with conflicting information present in the scientific literature.

One commercial source states that serum levels of this compound are lower in men compared to women, implying its endogenous presence in humans[1]. However, a study focused on the normal range of various bile acids in human and mouse plasma reported that 23-nordeoxycholic acid was primarily detected in mouse plasma and not in human plasma. This presents a significant contradiction that requires further research for clarification.

An in vitro study has shown that human liver subcellular fractions can metabolize 23-nordeoxycholic acid, suggesting that the human body possesses the enzymatic machinery to process this bile acid[2][3]. This finding, however, does not confirm its endogenous production or its presence in the systemic circulation under normal physiological conditions.

Given the conflicting evidence, it is not possible to provide a definitive physiological concentration range for this compound in human serum at this time. Researchers should approach the quantification of this analyte in human samples with the understanding that its presence and concentration are not yet conclusively determined.

Experimental Protocols for Quantification in Serum

The quantification of this compound in serum can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bile acid analysis. Below is a representative protocol adapted from established methods for the analysis of a panel of bile acids in human serum[4][5].

Sample Preparation: Protein Precipitation

-

Thaw serum samples on ice.

-

To 100 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of bile acids.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion of analytical standards.

-

Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is crucial for achieving optimal sensitivity.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the extraction and quantification of this compound from serum using LC-MS/MS.

Putative Signaling Pathways of this compound

While specific signaling pathways for this compound have not been elucidated, its structural similarity to other bile acids, particularly deoxycholic acid, suggests it may interact with the primary bile acid-activated nuclear and G-protein coupled receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5). The following diagrams illustrate the hypothetical activation of these pathways by this compound.

Putative Farnesoid X Receptor (FXR) Signaling Pathway

Caption: Hypothetical activation of the Farnesoid X Receptor (FXR) by this compound, leading to changes in gene expression.

Putative Takeda G-protein coupled Receptor 5 (TGR5) Signaling Pathway

Caption: Hypothetical activation of the Takeda G-protein coupled Receptor 5 (TGR5) by this compound, initiating a cAMP-dependent signaling cascade.

Conclusion and Future Directions

The physiological role and serum concentrations of this compound in humans remain an open area of investigation. The conflicting reports necessitate further, targeted metabolomic studies in large, well-characterized human cohorts to definitively establish its presence and physiological range. The provided experimental protocol offers a robust starting point for such investigations. Furthermore, in vitro and in vivo studies are required to validate the putative signaling pathways of this compound through FXR and TGR5 and to understand its potential biological functions. For researchers in drug development, clarifying the endogenous status of this compound is critical before considering it as a biomarker or a therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural identification of in vitro metabolites for 23-nordeoxycholic acid by structural analogue matching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medpace.com [medpace.com]

- 5. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Nordeoxycholic Acid on Gut Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nordeoxycholic acid (nor-DXC), specifically its synthetic derivative 24-nor-ursodeoxycholic acid (NorUDCA), is emerging as a potent modulator of intestinal health. While extensive research highlights its profound immunomodulatory effects within the gut, particularly in the context of inflammatory bowel disease (IBD) and primary sclerosing cholangitis (PSC), its direct impact on the physical and functional integrity of the gut barrier is an area of growing interest. This technical guide synthesizes the current understanding of NorUDCA's mechanisms of action, focusing on its influence on gut barrier function. It provides an in-depth look at the relevant signaling pathways, detailed experimental protocols for investigation, and a summary of available quantitative data. For aspects where direct evidence for NorUDCA is limited, data from its parent compound, ursodeoxycholic acid (UDCA), and the related tauroursodeoxycholic acid (TUDCA) are presented as valuable comparators to infer potential mechanisms.

Introduction: The Gut Barrier and the Role of Bile Acids

The intestinal barrier is a complex, multi-layered system crucial for absorbing nutrients while preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the systemic circulation. This barrier is composed of a physical layer, including the mucus and a single layer of intestinal epithelial cells sealed by tight junctions, and a functional immune barrier. Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that modulate various physiological processes in the gut, including inflammation and barrier integrity. NorUDCA, a synthetic C23 bile acid analogue, has demonstrated significant therapeutic potential in immune-mediated intestinal and liver diseases.

This compound (NorUDCA) and Its Immunomodulatory Effects in the Gut

Current research strongly indicates that NorUDCA's primary beneficial effects in the gut are mediated through its potent immunomodulatory properties. It has been shown to recalibrate the balance between pro-inflammatory and anti-inflammatory immune cells, thereby indirectly contributing to the preservation of gut barrier integrity by reducing inflammation-induced damage.

Modulation of T-cell Differentiation and Function

NorUDCA has been shown to directly target T-helper 17 (TH17) cells, which are key drivers of inflammation in conditions like IBD. It suppresses the differentiation and effector function of pathogenic TH17 cells and promotes their transdifferentiation into anti-inflammatory regulatory T cells (Tregs).[1][2][3][4] This shift in the TH17/Treg balance is a critical mechanism for resolving intestinal inflammation. In vivo studies have demonstrated that NorUDCA treatment leads to a reduction in immune cell infiltration and preserves the intestinal architecture and mucus barrier integrity in models of intestinal inflammation.[3]

The mTORC1 Signaling Pathway

The immunomodulatory effects of NorUDCA are largely attributed to its ability to attenuate the glutamine-mTORC1-glycolysis signaling axis in T cells. By inhibiting the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), NorUDCA curtails the metabolic reprogramming that is essential for the pro-inflammatory functions of TH17 cells.

Potential Direct Effects of NorUDCA on Gut Barrier Function

While direct evidence for NorUDCA's impact on intestinal permeability and tight junction protein expression is still emerging, studies on its parent compound, UDCA, and the related TUDCA, provide strong indications of a protective role.

Regulation of Intestinal Permeability

In vivo studies have shown that UDCA can protect the intestinal barrier from LPS-induced injury, as measured by a significant reduction in FITC-dextran leakage into the serum. Similarly, TUDCA has been demonstrated to reduce intestinal permeability in models of colitis. It is plausible that NorUDCA shares these protective properties.

Modulation of Tight Junction Proteins

Tight junctions are multiprotein complexes that regulate paracellular permeability. Key proteins include occludin, claudins, and zonula occludens (ZO) proteins. TUDCA treatment has been shown to inhibit the downregulation of ZO-1 and occludin in a mouse model of colitis, contributing to the maintenance of barrier integrity.

Signaling Pathways Implicated in Bile Acid-Mediated Barrier Protection (Inferred from UDCA/TUDCA studies)

-

Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) Pathway: Studies with UDCA suggest that it promotes intestinal epithelial cell migration and protects against injury through an EGFR- and COX-2-dependent mechanism. UDCA was found to stimulate both EGFR phosphorylation and COX-2 induction.

-

Takeda G-protein coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor for bile acids that is expressed in intestinal epithelial cells. Activation of TGR5 by bile acids can stimulate signaling pathways that enhance intestinal barrier protection. TUDCA has been shown to improve intestinal barrier function through a TGR5-dependent mechanism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of NorUDCA and related bile acids on gut inflammation and barrier function.

Table 1: Effects of NorUDCA on Gut Inflammation in a CD4+ T-cell Transfer Model of Colitis

| Parameter | Control (Colitis) | NorUDCA-treated (Colitis) | Reference |

| Colon Length (cm) | ~ 5.5 | ~ 7.0 | |

| Histopathological Score | ~ 6.0 | ~ 2.5 | |

| TH17 Cells in Lamina Propria (%) | ~ 4.0 | ~ 2.0 | |

| Treg Cells in Lamina Propria (%) | ~ 2.5 | ~ 5.0 |

Table 2: Effects of UDCA on Intestinal Permeability in an LPS-induced Injury Model

| Parameter | Control | LPS-treated | LPS + UDCA-treated | Reference |

| Serum FITC-Dextran (fold increase) | 1.0 | 9.7 ± 2.6 | 2.7 ± 0.6 |

Table 3: Effects of TUDCA on Tight Junction Protein Expression in a DSS-induced Colitis Model

| Protein | Control | DSS-treated | DSS + TUDCA-treated | Reference |

| ZO-1 (relative expression) | High | Low | Restored towards control | |

| Occludin (relative expression) | High | Low | Restored towards control |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the impact of this compound and related compounds on gut barrier function.

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay measures the translocation of a fluorescently labeled, non-absorbable dextran (B179266) molecule from the gut lumen into the bloodstream, providing an in vivo assessment of intestinal barrier integrity.

Protocol Overview:

-

Animal Model: Use a relevant animal model of intestinal inflammation or barrier dysfunction (e.g., DSS-induced colitis, LPS challenge, or T-cell transfer colitis).

-

Treatment: Administer NorUDCA or vehicle control to the respective animal groups for a specified duration.

-

Fasting: Fast the animals for 4-6 hours prior to the assay.

-

FITC-Dextran Administration: Orally gavage the animals with a solution of FITC-dextran (e.g., 4 kDa).

-

Blood Collection: After a defined period (e.g., 4 hours), collect blood samples via cardiac puncture or from the tail vein.

-

Plasma Preparation: Centrifuge the blood to separate the plasma.

-

Fluorescence Measurement: Measure the fluorescence intensity of the plasma using a fluorometer.

-

Data Analysis: Compare the fluorescence levels between the different treatment groups to determine the relative intestinal permeability.

Transepithelial Electrical Resistance (TEER) Measurement in Caco-2 Cell Monolayers

TEER is a widely used in vitro method to assess the integrity of epithelial cell monolayers by measuring the electrical resistance across the cell layer.

Protocol Overview:

-

Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer.

-

Treatment: Treat the Caco-2 monolayers with NorUDCA or control vehicle at various concentrations and for different durations.

-

TEER Measurement: Use a voltohmmeter with "chopstick" electrodes to measure the electrical resistance across the monolayer.

-

Data Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

-

Data Analysis: Compare the TEER values between treated and control groups to assess the effect on barrier integrity.

Immunofluorescence Staining of Tight Junction Proteins in Intestinal Tissue

This technique allows for the visualization and localization of specific tight junction proteins within the intestinal epithelium.

Protocol Overview:

-

Tissue Preparation: Collect intestinal tissue samples and fix them in formalin, followed by embedding in paraffin (B1166041).

-

Sectioning: Cut thin sections of the paraffin-embedded tissue and mount them on microscope slides.

-

Deparaffinization and Rehydration: Remove the paraffin and rehydrate the tissue sections through a series of xylene and ethanol (B145695) washes.

-

Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic sites of the target proteins.

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum).

-

Primary Antibody Incubation: Incubate the sections with primary antibodies specific for the tight junction proteins of interest (e.g., anti-occludin, anti-ZO-1, anti-claudin-1).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the slides with an anti-fade mounting medium.

-

Microscopy: Visualize the stained sections using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound, particularly NorUDCA, demonstrates significant promise as a therapeutic agent for inflammatory gut disorders. Its well-established immunomodulatory effects, centered on the inhibition of the mTORC1 pathway in T cells, contribute to the resolution of intestinal inflammation and the preservation of the overall gut architecture. While direct evidence for NorUDCA's impact on gut barrier function is still developing, compelling data from its parent and related compounds, UDCA and TUDCA, suggest a high likelihood of direct protective effects on intestinal permeability and tight junction integrity.

Future research should focus on elucidating the precise molecular mechanisms by which NorUDCA directly influences intestinal epithelial cells. Investigating its interactions with key receptors like FXR and TGR5 in the context of barrier regulation will be crucial. Furthermore, quantitative studies employing the experimental protocols outlined in this guide are needed to definitively characterize the dose-dependent and time-course effects of NorUDCA on gut barrier function. Such studies will be instrumental in advancing the development of NorUDCA as a novel therapeutic for a range of intestinal diseases characterized by barrier dysfunction.

References

Genetic Pathways Influencing Nordeoxycholic Acid Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nordoxycholic acid (NDCA), a C23 bile acid, represents a less common but physiologically relevant class of bile acids. Unlike the well-characterized biosynthesis of C24 bile acids via peroxisomal beta-oxidation, the formation of NDCA involves a distinct pathway of side-chain shortening. This technical guide delineates the current understanding of the genetic and enzymatic pathways influencing NDCA production, with a focus on the emerging role of peroxisomal alpha-oxidation. We provide a comprehensive overview of the key enzymes, their genetic determinants, and the regulatory mechanisms that govern the synthesis of this C23 bile acid. This document summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated pathways to facilitate further research and drug development efforts targeting bile acid metabolism.

Introduction to Nordeoxycholic Acid

Bile acids are steroidal molecules synthesized from cholesterol in the liver, playing crucial roles in lipid digestion, absorption, and signaling. The majority of bile acids in humans are C24 molecules, such as cholic acid and chenodeoxycholic acid. This compound (NDCA) is a C23 bile acid, characterized by a shortened side chain. While present in lower concentrations than its C24 counterparts, the study of NDCA and its biosynthetic pathways offers insights into the diversity of bile acid metabolism and its potential implications in health and disease.

The Putative Alpha-Oxidation Pathway for this compound Biosynthesis

Current evidence suggests that the production of NDCA from its C24 precursor, cholic acid, does not proceed through the canonical beta-oxidation pathway responsible for shortening the C27 side chain of cholesterol precursors. Instead, a peroxisomal alpha-oxidation pathway is implicated in the removal of a single carbon from the C24 side chain to yield a C23 bile acid.

Key Enzymes and Genetic Determinants

The precise enzymatic cascade for bile acid alpha-oxidation is an active area of research. However, studies on related metabolic pathways and knockout animal models have provided significant clues. The alpha-oxidation of fatty acids involves a series of enzymatic reactions, and a similar process is hypothesized for bile acids.

A key piece of evidence for the involvement of alpha-oxidation in C23 bile acid formation comes from studies on mice with a knockout of the gene for sterol carrier protein-X (SCPx). These mice exhibit elevated levels of 23-norcholic acid and 23-norchenodeoxycholic acid, suggesting that a disruption in the normal beta-oxidation pathway can lead to the shunting of substrates through an alternative alpha-oxidation pathway.[1]

The proposed steps for the alpha-oxidation of cholic acid to nordoxycholic acid are as follows:

-

Activation: Cholic acid is likely activated to its CoA-thioester, cholyl-CoA.

-

Hydroxylation: A putative hydroxylase introduces a hydroxyl group at the C-24 position of the cholyl-CoA side chain.

-

Oxidation and Decarboxylation: The 24-hydroxy-cholyl-CoA is then oxidized and subsequently decarboxylated to yield a C23-aldehyde.

-

Oxidation to Carboxylic Acid: The C23-aldehyde is oxidized to the final C23 carboxylic acid, nordoxycholic acid.

Regulatory Mechanisms

The regulation of the alpha-oxidation pathway for bile acids is not well understood. It is plausible that the expression of the enzymes involved is influenced by the overall bile acid pool size and composition, through the action of nuclear receptors such as the farnesoid X receptor (FXR). Further research is needed to elucidate the specific transcription factors and signaling pathways that control the flux through this pathway.

Quantitative Data on this compound Production

Quantitative data on the production and concentration of nordoxycholic acid are limited. The available information is primarily derived from studies of animal models with genetic modifications that alter bile acid metabolism.

| Parameter | Value | Species/Model | Reference |

| Relative Abundance of 23-norcholic acid | Elevated | SCPx knockout mice | [1] |

| Relative Abundance of 23-norchenodeoxycholic acid | Elevated | SCPx knockout mice | [1] |

Further research is required to establish reference ranges for NDCA in various biological matrices under normal physiological and pathological conditions.

Experimental Protocols

The study of nordoxycholic acid biosynthesis requires specialized analytical techniques and experimental models.

Analysis of C23 Bile Acids by Mass Spectrometry

Objective: To identify and quantify nordoxycholic acid and other C23 bile acids in biological samples.

Methodology:

-

Sample Preparation:

-

Extraction: Bile acids are extracted from biological matrices (e.g., bile, liver tissue, feces, serum) using a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane.

-

Solid-Phase Extraction (SPE): The crude extract is further purified using a C18 SPE cartridge to remove interfering substances.

-

Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS), bile acids are derivatized to form volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl (B98337) ethers). For liquid chromatography-mass spectrometry (LC-MS), derivatization is generally not required.

-

-

Chromatographic Separation:

-

GC-MS: Derivatized bile acids are separated on a capillary GC column.

-

LC-MS: Underivatized bile acids are separated on a reverse-phase HPLC or UPLC column.

-

-

Mass Spectrometric Detection:

-

GC-MS: Electron ionization (EI) is used to generate fragment ions, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.

-

LC-MS/MS: Electrospray ionization (ESI) in negative ion mode is typically used. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for NDCA and other bile acids.

-

In Vitro Enzyme Assays

Objective: To measure the activity of enzymes potentially involved in the alpha-oxidation of cholic acid.

Methodology:

-

Substrate: Radiolabeled or isotopically labeled cholic acid is used as the substrate.

-

Enzyme Source: Microsomal or peroxisomal fractions isolated from liver tissue are used as the enzyme source.

-

Reaction: The substrate is incubated with the enzyme preparation in a buffered solution containing necessary cofactors (e.g., CoA, ATP, NADPH).

-

Product Analysis: The reaction mixture is extracted and the products are separated by HPLC or TLC. The formation of radiolabeled or isotopically labeled NDCA is quantified by scintillation counting or mass spectrometry.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of nordoxycholic acid via peroxisomal alpha-oxidation.

Experimental Workflow for Studying NDCA Production

Caption: A typical experimental workflow for the analysis of nordoxycholic acid.

Conclusion and Future Directions

The biosynthesis of nordoxycholic acid is an emerging area of research that highlights the complexity and diversity of bile acid metabolism. The putative involvement of a peroxisomal alpha-oxidation pathway, supported by evidence from knockout animal models, opens new avenues for investigation. Future research should focus on the definitive identification and characterization of the enzymes involved in this pathway, the elucidation of its regulatory mechanisms, and the determination of the physiological and pathological significance of NDCA. A deeper understanding of these genetic pathways will be invaluable for the development of novel therapeutic strategies targeting bile acid-related diseases.

References

Methodological & Application

Application Notes and Protocols for Nordeoxycholic Acid Extraction from Fecal Samples

Introduction

Nordeoxycholic acid (nor-DCA) is a secondary bile acid that is increasingly recognized for its role as a signaling molecule in various metabolic pathways. The concentration and composition of fecal bile acids, including nor-DCA, are indicative of gut microbiome activity and have been associated with various physiological and pathological conditions. Accurate and reproducible methods for the extraction and quantification of nor-DCA from complex matrices like feces are therefore essential for researchers, scientists, and drug development professionals. This document provides a detailed protocol for the extraction of nor-DCA from human fecal samples for subsequent quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Comparison of Bile Acid Extraction Methods

The following table summarizes quantitative data from various studies on bile acid extraction from fecal samples, providing an overview of the expected performance of these methods. While specific data for nor-DCA is limited, the recovery rates for other bile acids are presented as a reference.

| Extraction Method | Bile Acids Analyzed | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 5% Ammonium-Ethanol Aqueous Solution Extraction | 58 bile acids including primary, secondary, and conjugated forms | 80.05 - 120.83 | 0.01 - 0.24 µg/kg | 0.03 - 0.81 µg/kg | [1] |

| Simple Extraction with Minimal Clean-up | 12 bile acids including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), lithocholic acid (LCA), and their conjugated forms | 83.58 - 122.41 | 2.5 - 15 nM | 2.5 - 15 nM | [2] |

| Solid Phase Extraction (SPE) with C18 Column | General bile acids | 89.1 - 100.2 | Not Reported | Not Reported | [3] |

| Protein Precipitation (for serum, as a reference) | 15 bile acids | 92 - 110 | Not Reported | 5 ng/mL | [4] |

Experimental Protocols

This protocol outlines a robust method for the extraction of nor-DCA from fecal samples, adapted from several validated procedures. The protocol is designed to be compatible with downstream analysis by LC-MS/MS.

Sample Preparation

The initial preparation of fecal samples is a critical step that can significantly impact the efficiency and reproducibility of the extraction. Wet fecal samples are often preferred to avoid the lower recovery rates sometimes observed with dried material.[1]

-

For Wet Feces:

-

Thaw frozen fecal samples at room temperature.

-

Homogenize the fecal sample thoroughly.

-

Accurately weigh approximately 50-100 mg of the homogenized sample into a 2 mL screw-top microcentrifuge tube.

-

It is recommended to prepare a second aliquot of the fecal material to be dried for determining the water content, allowing for results to be expressed per dry weight.

-

-

For Lyophilized (Freeze-Dried) Feces:

-

Lyophilize the fecal sample until a constant weight is achieved.

-

Thoroughly crush the lyophilized stool into a fine powder.

-

Weigh approximately 10-20 mg of the powdered sample into a screw-capped glass tube.

-

Extraction

This protocol utilizes a simple and efficient solvent extraction method.

-

To the weighed fecal sample, add 1.0 mL of a 5% ammonium-ethanol aqueous solution.

-

Add an appropriate internal standard, such as a deuterated analog of nor-DCA (e.g., nor-DCA-d4), to each sample to correct for extraction efficiency and matrix effects.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Homogenize the sample using a bead beater or probe sonicator for 20 minutes.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the solid fecal matter.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

To maximize recovery, repeat the extraction process on the pellet with an additional 1.0 mL of the extraction solvent, and combine the supernatants.

Sample Clean-up (Optional, if significant matrix effects are observed)

For most LC-MS/MS analyses, the supernatant can be directly analyzed after appropriate dilution. However, if significant matrix effects are present, a solid-phase extraction (SPE) clean-up step can be implemented.

-

Condition a C18 SPE cartridge by washing with 5 mL of methanol (B129727) followed by 5 mL of water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the bile acids from the cartridge with 5 mL of methanol.

-

Dry the eluted fraction under a stream of nitrogen gas at room temperature.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of bile acids by LC-MS/MS. Specific conditions should be optimized for the instrument being used.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate nor-DCA from other bile acids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 - 50°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for nor-DCA and the internal standard should be determined by direct infusion of standards.

-

Mandatory Visualizations

Experimental Workflow

References

- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ro.ecu.edu.au [ro.ecu.edu.au]

- 3. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeted Metabolomics for Nor-deoxycholic Acid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction